- End-reactive poly(tetrahydrofuran) for functionalization and graft copolymer synthesis via a conjugate substitution reaction, Polymer Journal (Tokyo, 2020, 52(1), 75-81

Cas no 922-15-6 (methyl 2-(chloromethyl)prop-2-enoate)

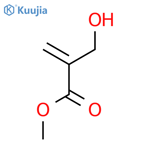

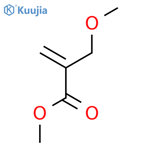

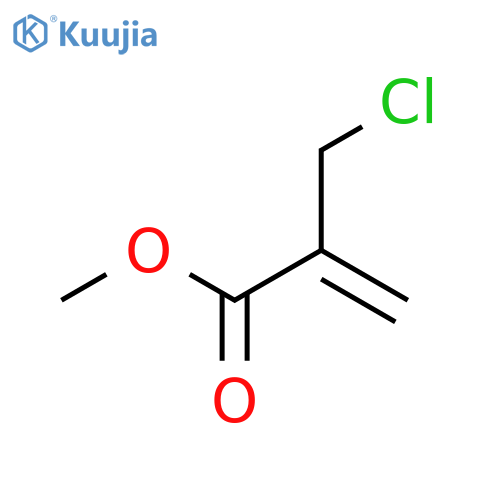

922-15-6 structure

商品名:methyl 2-(chloromethyl)prop-2-enoate

methyl 2-(chloromethyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(chloromethyl)acrylate

- 2-(Chloromethyl)acrylic acid methyl ester

- methyl 2-(chloromethyl)prop-2-enoate

- Acrylic acid, 2-(chloromethyl)-, methyl ester (7CI, 8CI)

- Methyl 2-(chloromethyl)-2-propenoate (ACI)

- Methyl α-(chloromethyl)acrylate

- 922-15-6

- Methyl 2-(chloromethyl)acrylate, 95%

- (?)-2-Hydroxyisopinocampheol

- AS-33344

- methyl2-(chloromethyl)acrylate

- AKOS006317182

- CS-0208489

- MFCD11617809

- DTXSID60498661

- DB-079272

- SCHEMBL882348

- [1R-(1?,2?,3?,5?)]-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol

- EN300-7390197

-

- MDL: MFCD11617809

- インチ: 1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3

- InChIKey: NYMDTEIPYQNXIL-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CCl)=C)OC

計算された属性

- せいみつぶんしりょう: 134.01300

- どういたいしつりょう: 134.0134572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.150 g/mL at 25 °C

- ふってん: 157 ºC

- フラッシュポイント: 華氏温度:143.6°f

摂氏度:62°c - 屈折率: n20/D 1.455

- PSA: 26.30000

- LogP: 0.95440

methyl 2-(chloromethyl)prop-2-enoate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H315-H318-H335

- 警告文: P261-P264-P280-P304+P340+P312-P305+P351+P338+P310-P403+P233

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: 36/39

-

危険物標識:

- ちょぞうじょうけん:2-8°C

methyl 2-(chloromethyl)prop-2-enoate 税関データ

- 税関コード:2916190090

- 税関データ:

中国税関コード:

2916190090概要:

2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

methyl 2-(chloromethyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M289860-1g |

Methyl 2-(chloromethyl)acrylate |

922-15-6 | 1g |

$ 260.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279159-25g |

Methyl 2-(chloromethyl)acrylate |

922-15-6 | 98% | 25g |

¥9624.00 | 2024-04-25 | |

| TRC | M289860-250mg |

Methyl 2-(chloromethyl)acrylate |

922-15-6 | 250mg |

$110.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279159-5g |

Methyl 2-(chloromethyl)acrylate |

922-15-6 | 98% | 5g |

¥3024.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFP69-100MG |

methyl 2-(chloromethyl)prop-2-enoate |

922-15-6 | 95% | 100MG |

¥ 283.00 | 2023-04-13 | |

| TRC | M289860-1000mg |

Methyl 2-(chloromethyl)acrylate |

922-15-6 | 1g |

$316.00 | 2023-05-18 | ||

| 1PlusChem | 1P00GV0X-10g |

Methyl 2-(chloromethyl)acrylate |

922-15-6 | 95% | 10g |

$608.00 | 2024-04-20 | |

| abcr | AB254888-10g |

2-(Chloromethyl)acrylic acid methyl ester; . |

922-15-6 | 10g |

€844.20 | 2024-06-09 | ||

| Aaron | AR00GV99-100mg |

Methyl 2-(chloromethyl)acrylate |

922-15-6 | 98% | 100mg |

$44.00 | 2023-12-13 | |

| Aaron | AR00GV99-1g |

Methyl 2-(chloromethyl)acrylate |

922-15-6 | 98% | 1g |

$118.00 | 2025-01-24 |

methyl 2-(chloromethyl)prop-2-enoate 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Conjugated halogenation of unsaturated compounds. IX. Conjugated chlorination of methyl methacrylate, Zhurnal Organicheskoi Khimii, 1974, 10(10), 2067-73

合成方法 3

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; rt; 15 h, rt

リファレンス

- Conjugate substitution and addition of α-substituted acrylate: a highly efficient, facile, convenient, and versatile approach to fabricate degradable polymers by dynamic covalent chemistry, Polymer Chemistry, 2018, 9(13), 1610-1617

合成方法 4

はんのうじょうけん

リファレンス

- Chlorination of methyl methacrylate, Sb. Nauch. Tr. Leningr. In-t Tekstil'n. i Legk. Prom-sti, 1976, (17), 66-8

合成方法 5

はんのうじょうけん

リファレンス

- Interaction of substituted olefins with chlorine in liquid phase, Kinetika i Kataliz, 1992, 33(5-6), 1046-50

合成方法 6

はんのうじょうけん

リファレンス

- Bromomesaconic and bromocitraconic acids. Potential active site labeling reagents for dicarboxylic acid metabolizing enzymes, Journal of Medicinal Chemistry, 1971, 14(7), 619-21

合成方法 7

はんのうじょうけん

1.1 -50 °C

1.2 30 min, 0 °C

1.3 Reagents: Sodium acetate Catalysts: Cupric chloride , Palladium chloride ; 0 °C → -60 °C

1.4 10 min, -60 °C; 3 h, -40 - -30 °C; -30 °C → rt

1.5 Solvents: Water

1.6 Solvents: Diethyl ether

1.2 30 min, 0 °C

1.3 Reagents: Sodium acetate Catalysts: Cupric chloride , Palladium chloride ; 0 °C → -60 °C

1.4 10 min, -60 °C; 3 h, -40 - -30 °C; -30 °C → rt

1.5 Solvents: Water

1.6 Solvents: Diethyl ether

リファレンス

- Oxidative Methoxycarbonylation of Propyne and Allene with Carbon Monoxide and Methanol in the Presence of Copper-Palladium Catalyst, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1088-1092

methyl 2-(chloromethyl)prop-2-enoate Raw materials

methyl 2-(chloromethyl)prop-2-enoate Preparation Products

methyl 2-(chloromethyl)prop-2-enoate 関連文献

-

Hiroaki Shimomoto,Moemi Nakajima,Akihiro Watanabe,Hirokazu Murakami,Tomomichi Itoh,Eiji Ihara Polym. Chem. 2020 11 1774

922-15-6 (methyl 2-(chloromethyl)prop-2-enoate) 関連製品

- 106-91-2(Glycidyl methacrylate)

- 109-16-0(Triethylene Glycol Dimethacrylate (Stabilized with MEHQ))

- 97-90-5(Ethylene dimethacrylate)

- 101-43-9(Cyclohexyl 2-Methylprop-2-enoate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:922-15-6)methyl 2-(chloromethyl)prop-2-enoate

清らかである:99%/99%/99%/99%

はかる:1.0g/5.0g/10.0g/25.0g

価格 ($):177.0/162.0/217.0/463.0